2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Anticancer Activities
The compound's derivatives, specifically 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide, have been synthesized and shown to exhibit notable anticancer activity against various cancer types, including melanoma. The structures of these compounds were confirmed using IR, 1H NMR, and mass spectra, highlighting their potential in cancer treatment research (M. Duran, Ş. Demirayak, 2012).
Acidity Constants and Structure Analysis
Research on the acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives revealed insights into their chemical behavior and structural properties. The studies provided detailed analysis on the protonation sites and pKa values, contributing to the understanding of these compounds' interactions in biological systems (M. Duran, M. Canbaz, 2013).
Molecular Structure Insights
The molecular structure and interactions of similar acetamide derivatives, such as 5-[acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, have been extensively studied. These investigations revealed details about the planarity of the imidazolidine-2,4-dione system and the angles between different molecular planes, aiding the understanding of how structural features influence biological activity (K. Sethusankar et al., 2002).
Antimicrobial and Hemolytic Activity
Studies on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have indicated their antimicrobial and hemolytic activities. These compounds' structures were elucidated through various spectral data, and their biological screenings showed activity against selected microbial species, providing a basis for further pharmaceutical applications (Samreen Gul et al., 2017).
DNA Binding and Anticancer Studies
Research into novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers has explored their DNA binding and anticancer activities. These studies offer promising insights into the development of new therapeutic agents, showcasing the versatility and potential of acetamide derivatives in targeting cancer cells (N. Rezki et al., 2020).
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-20-14-13(15(25)21(2)17(20)26)23-8-11(10-6-4-3-5-7-10)22(9-12(18)24)16(23)19-14/h3-8H,9H2,1-2H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZMYTRZANIXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.